Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro-
Overview
Description
Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- is an organic compound that features a benzene ring substituted with a 2-bromoethoxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-bromoethanol with 4-methyl-1-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, acetone, DMF.
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-(2-aminoethoxy)-4-methyl-1-nitrobenzene.
Oxidation: 2-(2-bromoethoxy)-4-carboxy-1-nitrobenzene.
Scientific Research Applications
Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms, facilitated by a catalyst.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-bromoethoxy)-: Similar structure but lacks the methyl and nitro groups.
Benzene, (2-bromoethyl)-: Similar structure but lacks the ethoxy group.
Benzene, 2-(2-bromoethoxy)-4-methyl-: Similar structure but lacks the nitro group.
Uniqueness
Benzene, 2-(2-bromoethoxy)-4-methyl-1-nitro- is unique due to the presence of both the nitro and bromoethoxy groups, which impart distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(2-bromoethoxy)-4-methyl-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-7-2-3-8(11(12)13)9(6-7)14-5-4-10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMSFNVRSDDLSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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